Desvenlafaxine fumarate monohydrate
Description
Context as a Key O-Desmethylated Metabolite of Venlafaxine (B1195380)
Desvenlafaxine (B1082) is the major active metabolite of venlafaxine, an established antidepressant. nih.gov The metabolic process responsible for this conversion is O-demethylation, which primarily occurs in the liver. nih.gov Specifically, the cytochrome P450 enzyme CYP2D6 is the key catalyst in the transformation of venlafaxine into desvenlafaxine. nih.govcaymanchem.com Due to this metabolic relationship, desvenlafaxine is also known by the name O-desmethylvenlafaxine (ODV). caymanchem.comscispace.com The formation of desvenlafaxine from its parent compound is a significant step, as the metabolite itself exhibits potent pharmacological activity. scispace.com
Classification within Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for Research Purposes
From a pharmacological standpoint, desvenlafaxine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). nih.govpfizer.comclinicaltrials.gov This classification is based on its mechanism of action, which involves the inhibition of the reuptake of two key neurotransmitters in the brain: serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). nih.govclinicaltrials.govgwu.edu Preclinical studies utilizing competitive radioligand binding assays have demonstrated that desvenlafaxine has a high affinity for the human serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.govcaymanchem.com While it shows a higher affinity for SERT compared to NET, its affinity for the dopamine (B1211576) transporter is weak. nih.gov In vitro studies have further elucidated this, showing a 10-fold higher selectivity for serotonin reuptake inhibition over norepinephrine reuptake inhibition. nih.gov This dual-action mechanism is a defining characteristic of the SNRI class and a primary focus of research into compounds like desvenlafaxine. gwu.edu
Rationale for Dedicated Chemical and Preclinical Investigations
Preclinical studies have been essential in characterizing the compound's effects. For instance, non-clinical studies have confirmed that desvenlafaxine is a potent and selective SNRI. pfizer.com In animal models, such as a rat model of cognitive deficits and depression induced by myocardial infarction, desvenlafaxine has demonstrated positive effects on learning and spatial memory. caymanchem.com Research has also shown its ability to increase extracellular levels of norepinephrine and serotonin in the rat hypothalamus. caymanchem.com These preclinical findings provide a solid foundation for understanding the compound's neurochemical and behavioral effects, justifying its continued investigation.
Chemical and Physical Properties
Below is a summary of the key chemical and physical properties of Desvenlafaxine Fumarate (B1241708) Monohydrate.
| Property | Value |
| Molecular Formula | C₂₀H₃₁NO₇ |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate |
| Physical Description | White to off-white powder |
| Solubility | Slightly soluble in methanol (B129727) and ethanol, practically insoluble in unbuffered water. Highly soluble under physiological pH conditions (pH: 1.2-7.4). |
Table data sourced from PubChem and other chemical databases. nih.govhres.cafda.gov
Structure
2D Structure
Properties
CAS No. |
313471-75-9 |
|---|---|
Molecular Formula |
C20H31NO7 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate |
InChI |
InChI=1S/C16H25NO2.C4H4O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8);1H2/b;2-1+; |
InChI Key |
YETWCSLOYUZBLK-JITBQSAISA-N |
Isomeric SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O.O |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
Synthetic Routes for Desvenlafaxine (B1082) Free Base
The synthesis of desvenlafaxine free base can be achieved through various routes, primarily categorized into multi-step approaches from precursors and direct conversion from venlafaxine (B1195380).
Multi-Step Approaches from Precursors (e.g., p-hydroxyacetophenone)
One common multi-step synthesis starts from p-hydroxyacetophenone. nih.gov A reported method involves the benzyl (B1604629) protection of the phenolic hydroxyl group of p-hydroxyacetophenone, which is then halogenated and subsequently undergoes dimethylation. nih.gov Another approach utilizes p-hydroxybenzene acetonitrile (B52724) as the starting material. nih.govresearchgate.net This process includes the protection of the phenolic hydroxyl group with a benzyl group, followed by a condensation reaction with cyclohexanone (B45756). nih.govresearchgate.net Subsequent steps involve deprotection, reduction of the cyano group, and finally, dimethylation to yield desvenlafaxine. nih.govresearchgate.net
| Step | Reaction | Reagents/Catalyst | Purity (%) | Yield (%) |
| 1 | Hydroxyl Protection | Benzyl bromide, Potassium carbonate | 99.83 | 98.92 |
| 2 | Cyclohexanone Condensation | Sodium hydroxide, (n-Bu)4N+Br− | 99.13 | 99.71 |
| 3 | Deprotection & Cyano Reduction | 10% Palladium-carbon | 98.32 | 94.20 |
| 4 | Dimethylation | 37% Formaldehyde (B43269) solution, 85% Formic acid solution | 99.20 | 84.77 |
This table outlines the key steps in a multi-step synthesis of desvenlafaxine, highlighting the reagents and the resulting purity and yield at each stage. nih.govresearchgate.net
Direct Conversion from Venlafaxine via Chemical Demethylation
Desvenlafaxine can also be synthesized directly from its parent compound, venlafaxine, through O-demethylation. google.comgoogle.com This process involves the removal of the methyl group from the phenolic ether of venlafaxine. Various demethylating agents have been explored for this conversion.
One method employs a metal sulfide (B99878) compound, such as sodium sulfide, optionally with selenium, in a solvent like 1-methylpyrrolidone at elevated temperatures (130-160°C). google.com Another approach utilizes 3-mercaptopropionic acid as a cost-effective O-demethylating agent, which allows for high conversion rates and a straightforward workup, yielding highly pure O-desmethylvenlafaxine. researchgate.net Other reported demethylating agents include lithium diphenylphosphide, alkali metal salts of trialkylborohydrides (like L-selectride), and high molecular weight thiolate anions such as sodium dodecanethiolate. google.comgoogle.comportico.org However, some of these methods can present challenges, including the use of toxic reagents and the need for extensive purification. nih.govnewdrugapprovals.org
Methodologies for N,N-Dimethylation and Phenolic Hydroxyl Protection/Deprotection
The N,N-dimethylation of the primary amine and the protection and deprotection of the phenolic hydroxyl group are crucial steps in several synthetic routes for desvenlafaxine.
N,N-Dimethylation: The introduction of two methyl groups onto the primary amine can be achieved through reductive amination. A common method involves treating the primary amine intermediate with formaldehyde and a reducing agent, such as formic acid or sodium triacetoxyborohydride. nih.govgoogle.comgoogle.com For instance, the dimethylation of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride using a 37% formaldehyde solution and an 85% formic acid solution has been reported to produce O-desmethylvenlafaxine with high purity and yield. nih.govdntb.gov.ua
Phenolic Hydroxyl Protection/Deprotection: In multi-step syntheses starting from precursors like p-hydroxyacetophenone or p-hydroxyphenylacetic acid, the phenolic hydroxyl group is often protected to prevent unwanted side reactions during subsequent synthetic steps. nih.govportico.orgresearchgate.net A common protecting group is the benzyl group, which can be introduced using benzyl bromide in the presence of a base like potassium carbonate. nih.govresearchgate.net Deprotection, or the removal of the benzyl group, is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. nih.govportico.org
Salt Formation and Crystallization of Desvenlafaxine Fumarate (B1241708) Monohydrate
The final step in the preparation of the active pharmaceutical ingredient is the formation of a stable salt and its crystallization to ensure high purity and desired physicochemical properties. google.com
Chemical Parameters Influencing Salt Formation (e.g., solvent systems)
The formation of desvenlafaxine fumarate monohydrate involves reacting the desvenlafaxine free base with fumaric acid in an appropriate solvent system. google.comgoogle.com The choice of solvent is critical as it influences the solubility of both the free base and the resulting salt, thereby affecting the crystallization process and the final crystal form (polymorph). researchgate.net
This compound can be prepared by dissolving equimolar amounts of desvenlafaxine base and fumaric acid in a suitable solvent or solvent mixture, often with heating. google.com Solvents such as water, acetone (B3395972), methanol (B129727), ethanol, and 2-propanol, or mixtures thereof, have been utilized. google.comgoogle.com For example, one method describes the preparation of the fumarate monohydrate salt by adding water to a mixture of acetone and methanol containing the desvenlafaxine base and fumaric acid. google.com The solubility of desvenlafaxine fumarate is pH-dependent. fda.gov
Recrystallization and Purification Techniques for High Purity
Recrystallization is a key technique for purifying the crude desvenlafaxine fumarate salt and obtaining a product with high purity and a specific crystalline form. google.com The process generally involves dissolving the crude salt in a suitable solvent system at an elevated temperature and then allowing it to cool, which induces crystallization. google.com
The cooling rate can influence the crystal size and morphology. google.com A controlled cooling speed, for example, between 0.1-2 °C/minute, is often employed to achieve a uniform crystalline product. google.com The final crystalline solid is then separated from the solvent by filtration and dried. google.comgoogle.com The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC). google.comgoogle.com Different polymorphs of this compound have been identified and can be obtained by varying the recrystallization conditions. google.com
Polymorphism and Solid-State Chemistry of Desvenlafaxine Salts
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. Desvenlafaxine has been the subject of extensive research to identify and characterize its various solid forms, including different salts and their polymorphs.
Identification and Characterization of Crystalline and Amorphous Forms
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Several crystalline forms of desvenlafaxine salts, particularly desvenlafaxine succinate (B1194679), have been identified and characterized using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
At least four crystalline polymorphs of desvenlafaxine succinate (Forms I, II, III, and IV) and an amorphous form have been reported. google.comgoogle.com Form I is a crystalline monohydrate, Form II is also a monohydrate, Form III is a hydrate, and Form IV is an anhydrous form. google.comgoogle.com Further research has led to the discovery of additional crystalline forms, including Form V and Form F. google.com Form V is a stable crystalline anhydrate, while Form F is a crystalline hemihydrate. google.comgoogle.com
A study also identified five crystalline forms of desvenlafaxine hydrogen oxalate, comprising three hydrated forms (Form 1, Form 2, and Form 3) and two anhydrous forms (Form 4 and Form 5). researchgate.net The amorphous form of desvenlafaxine succinate exhibits a DSC endotherm at 120°C. google.com The characterization of these forms is crucial for controlling the quality and performance of the final drug product. google.com
Interactive Table: Polymorphic Forms of Desvenlafaxine Succinate
| Form | Type | Key Characterization Data | Reference |
| Form I | Monohydrate | Stable up to 105°C, DSC endotherm at 131°C. XRPD peaks at 10.20, 14.91, 20.56, 22.13, 23.71, 24.60, 25.79 (2θ). | google.com |
| Form II | Monohydrate | --- | google.com |
| Form III | Hydrate | XRPD peaks at 13.74, 22.55, 32.42 (2θ). | google.com |
| Form IV | Anhydrous | DSC endotherm at 145°C. XRPD peaks at 11.29, 17.22, 19.64, 20.91, 21.61, 28.86, 29.80, 30.60, 36.85, 37.70 (2θ). | google.comgoogle.com |
| Form V | Anhydrous | XRPD peaks at 10.72, 11.28, 13.25, 14.64, 17.14, 17.57, 20.07, 22.31, 27.08, 27.86 (2θ). | google.com |
| Form F | Hemihydrate | Loses water at around 80°C - 110°C in TGA. | google.com |
| Amorphous | Amorphous | DSC endotherm at 120°C. | google.com |
| New Polymorph | Crystalline | Melting point at 230°C. Prominent XRD reflections at 20.3, 13.1, and 15.8 (degrees). | researchgate.net |
Hydrogen-Bonding Networks and Supramolecular Assembly in Crystal Structures
The crystal packing and intermolecular interactions, particularly hydrogen bonds, play a pivotal role in the stability and properties of the different polymorphic forms. In the crystal structure of desvenlafaxine succinate monohydrate, the desvenlafaxine cations and water molecules self-assemble to form a honeycomb-like layer. nih.gov The succinate anions, in turn, form a linear tape structure. nih.gov
These distinct networks are interconnected through N-H···O and O-H···O hydrogen bonds. nih.gov The strength of this hydrogen-bonding network is significant, to the extent that desolvation and melting occur simultaneously at approximately 402 K. nih.govresearchgate.net This robust supramolecular assembly contributes to the thermal stability of the compound. nih.gov In another example, the crystal structure of desvenlafaxine chloranilate ethyl acetate (B1210297) solvate features O—H···O hydrogen bonds between cations, and between cations and anions, as well as bifurcated N—H···O hydrogen bonds that form chains, influencing the crystal packing. iucr.org
Impact of Crystallinity on Chemical Stability and Other Physicochemical Attributes
The crystalline state of a pharmaceutical solid significantly affects its chemical and physical stability, solubility, and dissolution rate. google.com Crystalline forms generally exhibit higher thermodynamic stability compared to their amorphous counterparts. nih.gov For instance, a study comparing an "old" and a "new" polymorph of desvenlafaxine found that the new polymorph had a higher melting point (230°C vs. 225°C), indicating greater thermal stability. researchgate.net
The amorphous form, while often possessing higher solubility and dissolution rates, is thermodynamically unstable and prone to recrystallization. nih.govcrystalpharmatech.com The stability of amorphous desvenlafaxine can be influenced by the preparation method and the presence of any residual crystalline domains. nih.gov The control of polymorphism is a regulatory requirement to ensure consistent quality and performance of the drug product. google.com Different polymorphic forms can have varying physicochemical properties that can impact the manufacturing process and the bioavailability of the drug. google.com
Design and Synthesis of Desvenlafaxine Prodrugs and Analogs for Mechanistic Studies
Prodrug and analog design are important strategies in medicinal chemistry to improve the pharmacokinetic properties and explore the structure-activity relationships (SAR) of a drug molecule.
Prodrug Design Principles Applied to Desvenlafaxine (e.g., TP1)
A key objective of prodrug design is to overcome barriers such as poor oral absorption and bioavailability. nih.gov Desvenlafaxine's bioavailability can be limited due to its hydrophilicity. nih.gov To address this, researchers have designed ester prodrugs of desvenlafaxine.
One such example is 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl] phenyl 4-methoxybenzoate (B1229959) hydrochloride, also known as TP1. nih.gov This compound was designed as a prodrug of desvenlafaxine. nih.gov The design involves creating a more lipophilic molecule that can be converted back to the active parent drug in the body. nih.gov Studies have shown that TP1 rapidly penetrates the rat brain and is converted to desvenlafaxine within an hour, demonstrating higher bioavailability and improved pharmacokinetic properties compared to desvenlafaxine succinate. nih.gov
Interactive Table: Properties of Desvenlafaxine Prodrug TP1
| Property | Value | Reference |
| Chemical Name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl] phenyl 4-methoxybenzoate hydrochloride | nih.gov |
| Design Principle | Prodrug of desvenlafaxine to improve bioavailability and brain uptake. | nih.govmdpi.com |
| Bioavailability | Demonstrated higher bioavailability than desvenlafaxine succinate in rats. | nih.gov |
| Brain Penetration | Rapidly penetrated rat brain and hypothalamus. | nih.gov |
| Conversion to Active Drug | Translated into desvenlafaxine within 1 hour in rats. | nih.gov |
Chemical Modification Strategies for Structure-Activity Exploration
To explore the structure-activity relationships of desvenlafaxine, various chemical modifications can be made. One prominent strategy involves the synthesis of a series of ester derivatives to evaluate their potential as prodrugs with enhanced properties.
In one study, fifteen phenolic esters of O-desmethylvenlafaxine (ODV) were synthesized and screened for their pharmacokinetic profiles in rats. mdpi.com This approach allows for the systematic evaluation of how different ester groups attached to the phenolic hydroxyl of desvenlafaxine affect properties like plasma degradation, bioavailability, and brain uptake. nih.govmdpi.com The results from such studies help in identifying which chemical modifications lead to the most favorable pharmacokinetic profile, such as higher concentrations of the active drug in the plasma and brain. nih.gov For instance, out of the fifteen synthesized esters, four compounds showed the highest relative bioavailability of ODV in rats and were further studied for brain uptake. mdpi.com Such systematic modifications are crucial for understanding the SAR and for the rational design of more effective therapeutic agents. wikipedia.org
Molecular and Cellular Pharmacology: Mechanisms of Action
Neurotransmitter Transporter Interactions and Selectivity
Non-clinical studies have established that desvenlafaxine (B1082) is a potent and selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI). fda.gov The primary mechanism of action for desvenlafaxine is believed to be the potentiation of serotonin and norepinephrine in the central nervous system through the inhibition of their reuptake transporters. pfizermedicalinformation.comdrugbank.comfda.gov
Serotonin Transporter (SERT) Binding and Inhibition Kinetics
In competitive radioligand binding assays using cells expressing the human serotonin transporter (hSERT), desvenlafaxine demonstrated a significant binding affinity. researchgate.netnih.gov Research has reported a Ki value for desvenlafaxine at hSERT of 40.2 ± 1.6 nM. researchgate.netnih.gov The inhibition of serotonin reuptake by desvenlafaxine at the hSERT resulted in an IC50 value of 47.3 ± 19.4 nM. researchgate.netnih.gov These findings underscore the potent interaction of desvenlafaxine with the serotonin transporter.
Norepinephrine Transporter (NET) Binding and Inhibition Kinetics
Desvenlafaxine also interacts with the human norepinephrine transporter (hNET). In competitive radioligand binding assays, the Ki value for desvenlafaxine at the hNET was determined to be 558.4 ± 121.6 nM. researchgate.netnih.gov The corresponding IC50 value for the inhibition of norepinephrine uptake was 531.3 ± 113.0 nM. researchgate.netnih.gov These values indicate a lower affinity and potency for NET compared to SERT.
Dopamine (B1211576) Transporter (DAT) Binding and Inhibition Profiles
Desvenlafaxine exhibits a weak affinity for the human dopamine transporter (DAT). drugbank.comresearchgate.netnih.gov Studies have shown weak binding, with one study reporting 62% inhibition at a high concentration of 100 µM. researchgate.netnih.gov This suggests that desvenlafaxine's interaction with the dopamine transporter is significantly less pronounced than its interaction with SERT and NET. drugbank.com
Quantitative Comparisons of Reuptake Inhibition Potency and Efficacy in Isolated Systems
Desvenlafaxine demonstrates a clear selectivity for the serotonin transporter over the norepinephrine transporter. It is approximately 10 times more potent at inhibiting serotonin reuptake than norepinephrine reuptake. drugbank.comwikipedia.org This selectivity profile is a key characteristic of its pharmacological action. When compared to its parent compound, venlafaxine (B1195380), which has a SERT:NET affinity ratio of about 30:1, desvenlafaxine has a ratio of approximately 10:1. psychscenehub.com
| Transporter | Ki (nM) | IC50 (nM) |
|---|---|---|
| hSERT | 40.2 ± 1.6 | 47.3 ± 19.4 |
| hNET | 558.4 ± 121.6 | 531.3 ± 113.0 |
| hDAT | Weak Affinity | Weak Inhibition |
Receptor Binding Profiling (In Vitro Studies)
In vitro studies have been conducted to determine the broader receptor binding profile of desvenlafaxine and to assess its potential for off-target effects.
Lack of Significant Affinity for Muscarinic-Cholinergic Receptors
Comprehensive in vitro binding assays have demonstrated that desvenlafaxine lacks significant affinity for muscarinic-cholinergic receptors. pfizermedicalinformation.comdrugbank.comfda.govhres.capfizer.com This lack of interaction is a notable feature of its pharmacological profile, suggesting a lower likelihood of anticholinergic side effects. psychscenehub.com
Evaluation of H1-Histaminergic Receptor Interactions
Research indicates that desvenlafaxine exhibits a notable lack of affinity for H1-histaminergic receptors. nih.govpfizermedicalinformation.comresearchgate.net In vitro competitive radioligand binding assays have consistently shown that desvenlafaxine does not significantly bind to these receptors. fda.govpfizermedical.comnih.gov This absence of interaction suggests that the compound is unlikely to mediate effects associated with H1-histamine receptor antagonism. researchgate.netnih.gov
Assessment of α1-Adrenergic Receptor Affinity
Similar to its interaction with histaminergic receptors, desvenlafaxine has been shown to have virtually no affinity for α1-adrenergic receptors in vitro. nih.govpfizermedicalinformation.comresearchgate.net This lack of significant binding has been confirmed in multiple non-clinical studies. fda.govpfizermedical.comfda.gov The low affinity for these receptors distinguishes it from some other antidepressant agents and indicates a more selective mechanism of action. nih.gov
| Receptor Target | In Vitro Affinity Finding | Source |
| H1-Histaminergic Receptor | Lacked significant affinity / Virtually no affinity | nih.govpfizermedicalinformation.comresearchgate.netnih.gov |
| α1-Adrenergic Receptor | Lacked significant affinity / Virtually no affinity | nih.govpfizermedicalinformation.comresearchgate.netnih.gov |
Ion Channel Modulation Studies (In Vitro)
The potential for desvenlafaxine to modulate the activity of various ion channels has been investigated through specific in vitro assays to assess its pharmacological profile.
Investigation of Calcium, Chloride, Potassium, and Sodium Ion Channel Activity
In vitro studies have demonstrated that desvenlafaxine does not exert significant activity on several key voltage-gated ion channels. drugbank.comhres.ca Specifically, it was found to lack significant affinity for or activity against calcium, chloride, potassium, and sodium ion channels. hres.cahres.caresearchgate.net
Specific Analysis of Human Ether-a-go-go Related Gene (hERG) Channel Effects
The human ether-a-go-go related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. nih.gov Drugs that inhibit this channel can pose a risk for cardiac arrhythmias. nih.gov In vitro safety pharmacology studies have shown that desvenlafaxine lacked significant activity in the hERG channel assay. drugbank.comhres.cahres.ca More detailed investigations indicated that even at concentrations up to 195 μM, desvenlafaxine did not produce significant effects on the hERG channel. e-lactancia.org Furthermore, its metabolite, N,O-didesmethylvenlafaxine, also showed a lack of effect at a concentration of 10 μM. e-lactancia.org These findings are consistent with clinical studies where no clinically relevant differences in QTc intervals were observed between desvenlafaxine-treated and placebo-treated patients. fda.govdrugbank.com
Monoamine Oxidase (MAO) Inhibitory Activity Evaluation
Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters. nih.gov Antidepressants that inhibit this enzyme are classified as MAOIs. wikipedia.orgnih.gov In vitro evaluations have consistently shown that desvenlafaxine lacks monoamine oxidase (MAO) inhibitory activity. nih.govpfizermedicalinformation.comresearchgate.netfda.govfda.govdrugbank.com This characteristic clearly distinguishes its mechanism of action from that of MAOI antidepressants. mayoclinic.org
| Target | In Vitro Activity Finding | Source |
| Calcium, Chloride, Potassium, Sodium Ion Channels | Lacked significant affinity / Did not exert activity | drugbank.comhres.cahres.caresearchgate.net |
| Human Ether-a-go-go Related Gene (hERG) Channel | Lacked significant activity | drugbank.comhres.cahres.cae-lactancia.org |
| Monoamine Oxidase (MAO) | Lacked inhibitory activity | nih.govpfizermedicalinformation.comresearchgate.netfda.govfda.govdrugbank.com |
Preclinical Pharmacokinetic and Metabolic Pathway Characterization
Absorption and Distribution Studies in Preclinical Models
The initial characterization of a new chemical entity involves a thorough investigation of its absorption and distribution in preclinical species. These studies are crucial for predicting the compound's behavior in humans.
The absolute oral bioavailability of desvenlafaxine (B1082) has been assessed in preclinical species, providing insights into its absorption characteristics. In beagle dogs, the absolute oral bioavailability of desvenlafaxine was determined to be in the range of 31% to 42%. This is in contrast to the higher absolute oral bioavailability of approximately 80.5% observed in humans. researchgate.net The difference highlights species-specific variations in absorption and first-pass metabolism.
A study involving single oral doses of [14C]-labeled desvenlafaxine was conducted in CD-1 mice, Sprague-Dawley rats, and beagle dogs to analyze plasma concentrations of the drug and its metabolites. researchgate.net In these preclinical species, the primary circulating metabolite was desvenlafaxine-O-glucuronide, whereas in humans, the parent drug, desvenlafaxine, is the predominant species in plasma. researchgate.net
Table 1: Absolute Oral Bioavailability of Desvenlafaxine in Preclinical Models
| Animal Model | Absolute Oral Bioavailability (%) | Citation |
|---|---|---|
| Beagle Dog | 31 - 42 |
Desvenlafaxine exhibits low binding to plasma proteins. This characteristic is consistent across species and is independent of drug concentration. pfizer.com The low degree of plasma protein binding suggests that a larger fraction of the drug is free to distribute into tissues and interact with its pharmacological targets.
The distribution of desvenlafaxine into various tissues has been investigated in preclinical models. Following a single oral administration of 30 mg/kg of [14C]-labeled desvenlafaxine to Sprague-Dawley rats, the distribution of radioactivity was determined.
Peak radioactivity concentrations in tissues were generally observed at 0.5 hours post-dose, with the exception of the large intestine, where the peak occurred at 8 hours. The maximum concentration (Cmax) of radioactivity varied across tissues, with the urinary bladder wall showing the highest concentration and the cerebrum showing the lowest among the measured tissues. Specifically, the Cmax in the cerebrum was 0.719 µg equivalent/g. The tissue-to-plasma distribution ratio of radioactivity was less than 1 for most tissues, indicating a limited distribution of desvenlafaxine and its metabolites into tissues after a single oral dose.
Metabolism Pathways and Metabolite Identification
The metabolic fate of desvenlafaxine has been characterized, revealing its primary routes of biotransformation.
The principal metabolic pathway for desvenlafaxine is conjugation, specifically glucuronidation. hres.canih.govnih.gov This process is mediated by multiple Uridine Diphosphate Glucuronosyltransferase (UGT) isoforms. researchgate.net In vitro studies have identified several UGT isoforms involved in the formation of desvenlafaxine-O-glucuronide, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. pfizer.com The involvement of multiple UGT enzymes in its metabolism suggests a low likelihood of clinically significant drug-drug interactions mediated by the inhibition of a single UGT isoform. nih.gov
Table 2: Enzymes Involved in the Metabolism of Desvenlafaxine
| Metabolic Pathway | Enzyme Family | Specific Isoforms | Citation |
|---|---|---|---|
| Primary: Conjugation (Glucuronidation) | UGT | UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17 | pfizer.com |
| Minor: Oxidative Metabolism (N-demethylation) | CYP450 | CYP3A4 | pfizer.comhres.canih.govpfizermedical.compfizer.com |
Identification and Characterization of Key Metabolites (e.g., N,O-didesmethylvenlafaxine)
In preclinical studies, the primary metabolic pathways for desvenlafaxine involve glucuronidation, oxidation, and N-demethylation. researchgate.net The main oxidative metabolite identified is N,O-didesmethylvenlafaxine (NODV). This metabolite is formed to a lesser extent compared to the parent drug and its glucuronide conjugate. nih.govpfizermedical.com In vitro studies using human liver microsomes have shown that the formation of NODV is a result of the N-demethylation of desvenlafaxine. Another minor metabolite, hydroxylated on the benzyl (B1604629) group (M9), has also been identified in in vitro studies.
In animal models, including mice, rats, and dogs, desvenlafaxine-O-glucuronide was the most prevalent metabolite found in both plasma and urine. Following a single oral dose of [14C]-desvenlafaxine in these species, desvenlafaxine-O-glucuronide was the major radioactive component detected.
Table 1: Key Metabolites of Desvenlafaxine in Preclinical Studies
| Metabolite | Metabolic Pathway | Prevalence | Species |
| N,O-didesmethylvenlafaxine (NODV) | Oxidation (N-demethylation) | Minor | Humans, Animals |
| Desvenlafaxine-O-glucuronide | Glucuronidation | Major | Mice, Rats, Dogs |
| Benzyl hydroxy desvenlafaxine (M9) | Oxidation (Hydroxylation) | Minor | In vitro (Human liver microsomes) |
Evaluation of CYP2D6 Pathway Non-Involvement
A significant aspect of desvenlafaxine's metabolic profile is its independence from the cytochrome P450 2D6 (CYP2D6) enzymatic pathway. nih.govdrugbank.compfizer.com Preclinical and in vitro observations have consistently demonstrated that CYP2D6 is not involved in the metabolism of desvenlafaxine. drugbank.com This is a notable difference from its parent compound, venlafaxine (B1195380), whose metabolism is primarily mediated by CYP2D6. researchgate.net
Excretion Routes and Mass Balance Studies in Preclinical Investigations
Preclinical mass balance studies conducted in mice, rats, and dogs using radiolabeled [14C]-desvenlafaxine have established that urine is the primary route of excretion. researchgate.net Following oral administration, the majority of the administered radioactivity was recovered in the urine, with urinary excretion being rapid, largely occurring within the first 24 to 48 hours. For instance, in male beagle dogs, approximately 83.7% of the administered dose was recovered in the urine within 48 hours.
Fecal excretion represented a minor elimination pathway for desvenlafaxine and its metabolites in these preclinical species.
Quantification of Unchanged Compound and Metabolites in Urine
In preclinical species, a significant portion of the administered desvenlafaxine dose is excreted in the urine as unchanged drug and its glucuronide conjugate. In dogs and mice, unchanged desvenlafaxine was a notable component in the urine. However, the predominant radioactive peak in urine samples from all preclinical species tested (mice, rats, and dogs) was desvenlafaxine-O-glucuronide, accounting for 75% to 85% of the radioactivity.
In humans, approximately 45% of an oral dose of desvenlafaxine is excreted unchanged in the urine within 72 hours. nih.govpfizermedical.com Around 19% of the dose is excreted as the glucuronide metabolite, and less than 5% is eliminated as the oxidative metabolite, N,O-didesmethylvenlafaxine. nih.govpfizermedical.com
Table 2: Urinary Excretion of Desvenlafaxine and its Metabolites in Humans (% of Administered Dose)
| Compound | Percentage Excreted in Urine |
| Unchanged Desvenlafaxine | ~45% |
| Desvenlafaxine-O-glucuronide | ~19% |
| N,O-didesmethylvenlafaxine (NODV) | <5% |
Preclinical Drug-Drug Interaction Potential (In Vitro)
Assessment of Cytochrome P450 Enzyme Inhibition Profiles (e.g., CYP2C9, CYP2C19, CYP2D6, CYP3A)
In vitro studies using human liver microsomes have demonstrated that desvenlafaxine has a low potential for inhibiting various cytochrome P450 enzymes. pharmgkb.orgnih.gov Desvenlafaxine showed little to no reversible inhibition of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4, with IC50 (concentration that inhibits 50% of enzyme activity) or Ki (inhibition constant) values generally at or above 100 µM. pharmgkb.orgmedworksmedia.com While some weak inhibition of CYP2D6 was observed at higher concentrations (IC50 values of 50-90 µM), this is not considered clinically significant at therapeutic concentrations.
Furthermore, desvenlafaxine did not act as a mechanism-based inhibitor of CYP2C9, CYP2C19, CYP2D6, or CYP3A4. pharmgkb.orgnih.gov This indicates that desvenlafaxine is unlikely to cause time-dependent inhibition of these key drug-metabolizing enzymes. pharmgkb.org The primary CYP isozyme involved in the minor oxidative metabolism of desvenlafaxine was identified as CYP3A4. However, desvenlafaxine itself does not significantly induce or inhibit CYP3A4 activity.
Table 3: In Vitro Inhibition of Cytochrome P450 Enzymes by Desvenlafaxine
| CYP Enzyme | Inhibition Potential | IC50 / Ki Value |
| CYP1A2 | Weak | IC50 = 130 µM |
| CYP2A6 | No significant inhibition | IC50 > 100 µM |
| CYP2C8 | No significant inhibition | IC50 > 100 µM |
| CYP2C9 | No significant inhibition | IC50 > 100 µM |
| CYP2C19 | No significant inhibition | IC50 > 100 µM |
| CYP2D6 | Weak | IC50 = 50-90 µM |
| CYP3A4 | No significant inhibition | IC50 > 100 µM |
Investigation of P-glycoprotein (P-gp) Activity and Substrate Status
In vitro studies utilizing Caco-2 cell monolayers, a model for the intestinal barrier, have shown that desvenlafaxine has a low potential to interact with P-glycoprotein (P-gp), an important drug efflux transporter. pharmgkb.orgnih.gov Desvenlafaxine was found to be neither a substrate nor a significant inhibitor of P-gp. nih.govpsychiatrist.com The efflux ratio for desvenlafaxine was less than 2, indicating that it is not actively transported out of cells by P-gp. pharmgkb.orgnih.govpsychiatrist.com Additionally, the IC50 values for P-gp inhibition were greater than 250 µM, suggesting a very low inhibitory potency. pharmgkb.orgnih.govpsychiatrist.com These findings indicate that desvenlafaxine is unlikely to be involved in drug-drug interactions mediated by P-gp, either as a perpetrator or a victim drug. pharmgkb.orgpsychiatrist.com
Structure Activity Relationship Sar and Computational Studies
Theoretical Framework for Desvenlafaxine (B1082) SAR
The study of how a molecule's three-dimensional structure relates to its biological effect is known as Structure-Activity Relationship (SAR). For desvenlafaxine, this involves understanding how its specific chemical moieties contribute to its efficacy as an SNRI.
The biological activity of desvenlafaxine is rooted in its ability to selectively bind to and inhibit the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). wikipedia.orgdrugbank.com This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, which is thought to be the primary mechanism of its antidepressant action. drugbank.commdpi.com The key structural features of desvenlafaxine that govern this activity are its phenylethylamine backbone, the cyclohexanol (B46403) ring, and the phenolic hydroxyl group.
Phenylethylamine Core and Amine Group: The core structure is essential for recognition by the monoamine transporters. The tertiary amine (dimethylamino group) is typically protonated at physiological pH, forming a cationic head that is crucial for binding within the transporter proteins, likely through an ionic interaction with a conserved aspartate residue in the binding site.
Phenolic Hydroxyl Group: Desvenlafaxine is the O-desmethylated active metabolite of venlafaxine (B1195380). nih.govwikipedia.org The presence of the free hydroxyl group on the phenyl ring, as opposed to the methoxy (B1213986) group in venlafaxine, alters the molecule's properties. This hydroxyl group can act as a hydrogen bond donor, potentially forming a key interaction with the transporter protein that contributes to binding affinity. This structural change also significantly reduces metabolism via the CYP2D6 enzyme system, which is the primary metabolic pathway for venlafaxine. nih.govdrugbank.comresearchgate.net
Desvenlafaxine exhibits a distinct binding profile, showing competitive and high-affinity binding for hSERT (human serotonin transporter) and moderate affinity for hNET (human norepinephrine transporter). nih.gov Its affinity for the dopamine (B1211576) transporter (hDAT) is significantly weaker. nih.gov In functional assays, desvenlafaxine is approximately 10 times more potent as an inhibitor of serotonin uptake than norepinephrine uptake. nih.gov It has negligible affinity for other receptors, such as muscarinic, histaminergic, or adrenergic receptors, which contributes to a more targeted side effect profile compared to older antidepressants like tricyclic antidepressants (TCAs). drugbank.comnih.gov
| Transporter | Binding Affinity (Ki, nM) |
|---|---|
| Human Serotonin Transporter (hSERT) | 40 ± 1.6 |
| Human Norepinephrine Transporter (hNET) | 558 ± 121.6 |
| Human Dopamine Transporter (hDAT) | 25,000 (weak affinity) |
This table summarizes the binding affinities of desvenlafaxine for key monoamine transporters. nih.gov A lower Ki value indicates a higher binding affinity.
The SAR of desvenlafaxine is primarily understood through functional group modification, comparing its activity to its parent compound, venlafaxine, and other analogues.
Metabolite as a Lead Compound: The discovery that O-desmethylvenlafaxine (desvenlafaxine) is the major active metabolite of venlafaxine is a prime example of SAR elucidation through metabolic studies. guidetopharmacology.org The O-demethylation is a key functional group modification that maintains the desired pharmacological activity while altering the pharmacokinetic profile, notably reducing dependence on CYP2D6 metabolism. nih.govresearchgate.net
Systematic Modification: In drug discovery, medicinal chemists would systematically modify different parts of the desvenlafaxine scaffold to probe the SAR. This could involve:
Altering the substituents on the phenyl ring to explore the impact of electron-donating or electron-withdrawing groups on binding affinity.
Replacing the cyclohexyl ring with other cyclic or acyclic aliphatic groups to determine the optimal size and lipophilicity for the anchor moiety.
Modifying the N-alkyl substituents (from dimethyl to other groups) to assess their role in binding and selectivity.
These systematic changes, followed by biological testing, allow researchers to build a comprehensive map of which structural features are essential for activity and which can be modified to fine-tune properties like potency, selectivity, and metabolic stability. researchgate.net
Computational Chemistry and Molecular Modeling Applications
Computational techniques are indispensable tools in modern drug discovery for understanding and predicting the behavior of molecules like desvenlafaxine at an atomic level. mdpi.comnih.gov
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of molecules. als-journal.comunige.ch DFT provides insights into properties that govern molecular interactions. For desvenlafaxine, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule in its ground state. als-journal.com
Calculate Electronic Properties: Map the electron density and molecular electrostatic potential (MEP). The MEP can identify electron-rich regions (like the phenolic oxygen and the amine nitrogen) that are likely to engage in electrostatic or hydrogen-bonding interactions with the target protein. als-journal.com
Determine Reaction Energetics: Analyze the thermodynamics of metabolic reactions, helping to explain why certain metabolic pathways are favored over others. nih.gov
While specific DFT studies on desvenlafaxine are not extensively published, the application of this method is a standard in the field for understanding the fundamental quantum chemical properties that drive biological activity. nih.govwien2k.at
Chemoinformatics applies statistical and computational methods to chemical data. For a series of compounds related to desvenlafaxine, chemometric tools like Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS) are used to analyze large datasets and build predictive models. mdpi.comjapsonline.com
Principal Component Analysis (PCA): PCA is an unsupervised dimensionality-reduction technique. nih.gov If a library of desvenlafaxine analogues were created, each described by various calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, number of rotatable bonds), PCA could be used to visualize the "chemical space" occupied by these compounds and identify outliers or clusters of structurally similar molecules. mdpi.comjapsonline.com
Partial Least Squares (PLS) Regression: PLS is a supervised method used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov A QSAR model for desvenlafaxine analogues would aim to create a mathematical equation that relates the structural descriptors (independent variables) to their measured biological activity (e.g., Ki at SERT, the dependent variable). mdpi.com Such a model could then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. mdpi.comnih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H25NO2 | ebi.ac.uk |
| Molecular Weight | 263.38 g/mol | ebi.ac.uk |
| AlogP (Octanol-water partition coefficient) | 2.73 | ebi.ac.uk |
| Polar Surface Area | 43.70 Ų | ebi.ac.uk |
| Hydrogen Bond Donors | 2 | ebi.ac.uk |
| Hydrogen Bond Acceptors | 3 | ebi.ac.uk |
| Rotatable Bonds | 4 | ebi.ac.uk |
This table presents key calculated physicochemical properties for desvenlafaxine, which are used as descriptors in chemoinformatic and QSAR studies.
In silico modeling, particularly molecular docking, is used to predict and analyze how a ligand like desvenlafaxine fits into the binding site of its protein targets. mdpi.comresearchgate.net
The process involves:
Obtaining Target Structures: Using experimentally determined crystal structures of SERT and NET or, if unavailable, homology models based on similar proteins.
Docking Simulation: A computational algorithm places the 3D structure of desvenlafaxine into the defined binding site of the transporter. It samples numerous possible orientations and conformations of the ligand within the site.
Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts between desvenlafaxine and specific amino acid residues of the transporter. researchgate.net
These simulations can provide a structural hypothesis for the observed SAR. For instance, docking could visually demonstrate how the phenolic hydroxyl group of desvenlafaxine forms a specific hydrogen bond with a residue in SERT, an interaction not possible for the methoxy group of venlafaxine. This provides a powerful, atom-level rationale for the molecule's biological activity and selectivity. researchgate.netmdpi.com
Structural Determinants of Neurotransmitter Reuptake Inhibition Selectivity and Potency
Desvenlafaxine, the major active metabolite of venlafaxine, functions by potently inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). drugbank.comwikipedia.org This dual-inhibition mechanism is thought to be the basis of its therapeutic action. drugbank.com The compound's affinity for these transporters is a key determinant of its pharmacological profile.
Research has quantified the binding affinity (Ki) and inhibitory concentration (IC50) of desvenlafaxine for human SERT and NET. In competitive radioligand binding assays, desvenlafaxine demonstrated a Ki of 40.2 nM for hSERT and 558.4 nM for hNET. wikipedia.orgresearchgate.net Functional assays measuring the inhibition of neurotransmitter uptake yielded IC50 values of 47.3 nM for hSERT and 531.3 nM for hNET. wikipedia.orgresearchgate.net These values indicate that desvenlafaxine is approximately 10 to 14 times more potent at inhibiting serotonin uptake than norepinephrine uptake. drugbank.comwikipedia.orgpsychscenehub.com The compound shows weak affinity for the dopamine transporter (DAT). drugbank.comresearchgate.net
| Transporter | Binding Affinity (Ki) [nM] | Functional Inhibition (IC50) [nM] |
|---|---|---|
| Serotonin Transporter (hSERT) | 40.2 | 47.3 |
| Norepinephrine Transporter (hNET) | 558.4 | 531.3 |
Compared to its parent compound, venlafaxine, desvenlafaxine exhibits a distinct affinity profile. Desvenlafaxine has a higher binding affinity for both SERT (Ki = 40 nM vs. 82 nM for venlafaxine) and, notably, a nearly five-fold greater activity at NET (Ki = 558 nM vs. 2480 nM for venlafaxine). researchgate.net This enhanced potency at the norepinephrine transporter is a significant structural determinant of its action. psychopharmacologyinstitute.com
Computational studies on SNRIs suggest that their dual-targeting mechanism is influenced by interactions with key amino acid residues within the transmembrane domains of the transporters. nih.gov Specifically, residues in the central S1 binding pocket of SERT and NET are crucial for determining inhibitor potency and selectivity. nih.gov For the broader class of phenoxy-phenyl-propylamine inhibitors, subtle changes to the chemical skeleton, such as the position of substituents on the phenyl ring, can dramatically shift selectivity between SERT and NET. nih.gov
Conformational Analysis and Stereochemical Considerations of Desvenlafaxine Fumarate (B1241708) Monohydrate
Desvenlafaxine fumarate monohydrate is a salt form of desvenlafaxine, which is chemically designated as (R,S)-4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol. fda.gov The molecule possesses a single chiral center, and it is synthesized and used therapeutically as a racemic mixture of its two enantiomers: R-desvenlafaxine and S-desvenlafaxine. researchgate.netnih.gov
The three-dimensional conformation of desvenlafaxine is fundamental to its ability to fit into the binding pockets of the SERT and NET proteins. While a specific crystal structure for this compound was not found, computational molecular docking studies have provided models of its binding conformation. These studies visualize how the molecule orients itself within the target protein, such as the TRPA1 calcium channel in one study, highlighting the spatial arrangement of its functional groups. researchgate.net The molecule consists of a cyclohexanol ring and a phenol (B47542) ring connected by an ethylamine (B1201723) side chain. This structure allows for specific hydrophobic and hydrogen-bonding interactions with amino acid residues in the transporter binding sites.
The fumarate and monohydrate components of the salt are also integral to the compound's solid-state properties. The full chemical name for the compound is (E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate. nih.gov
| Attribute | Detail |
|---|---|
| Chemical Name | (E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate |
| Molecular Formula | C₂₀H₃₁NO₇ |
| Molecular Weight | 397.46 g/mol |
| Stereochemistry | Racemic [(+/-)-] |
The stability and solubility of the compound are influenced by the hydrogen-bonding network formed between the desvenlafaxine cation, the fumarate anion, and the water molecule. nih.gov
Advanced Analytical Methodologies for Compound Characterization Non Clinical
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in determining the purity and quantifying the amount of Desvenlafaxine (B1082) in a sample. These techniques are essential for separating the active ingredient from any potential impurities. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase HPLC (RP-HPLC) is a widely used and effective technique for the analysis of desvenlafaxine. researchgate.netwisdomlib.org Method development involves optimizing various parameters to achieve a sensitive, specific, and rapid analysis.
A key aspect of HPLC method development is the selection of the stationary phase (column) and the mobile phase. For desvenlafaxine, C8 and C18 columns are commonly employed. ijrpc.comwisdomlib.org The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is carefully adjusted to achieve optimal separation. researchgate.netijrpb.com For instance, one validated method utilizes a mobile phase of acetonitrile and 5 mM potassium dihydrogen phosphate (B84403) solution (50:50 v/v) with the pH adjusted to 3.8. jocpr.com Another method employs a mixture of methanol and 0.1% trifluoroacetic acid in water (70:30 v/v). researchgate.net
The flow rate of the mobile phase and the detection wavelength are also critical parameters. A flow rate of 1.0 ml/min is common, and UV detection is typically set at a wavelength where desvenlafaxine shows maximum absorbance, such as 222 nm, 225 nm, or 229 nm. researchgate.netijrpb.comjocpr.com
Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijrpc.comijrpb.com This involves assessing parameters such as:
Specificity: The ability of the method to exclusively measure the analyte of interest without interference from other components like excipients or degradation products. ijrpb.comjocpr.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For desvenlafaxine, linearity has been demonstrated in concentration ranges such as 0.15–0.30 mg/ml and 20-160 µg/mL, with correlation coefficients (r²) greater than 0.999, indicating a strong linear relationship. researchgate.netwisdomlib.org
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies, with mean percentage recoveries for desvenlafaxine analysis typically falling between 98% and 102%. ijrpb.comjocpr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (%RSD), with values below 2% being acceptable. researchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Below is an interactive data table summarizing typical parameters for a validated HPLC method for desvenlafaxine analysis:
| Parameter | Value | Reference |
| Column | Zorbax CN (250x4.6 mm, 5.0μm) | researchgate.net |
| Mobile Phase | Methanol: 0.1% Trifluoroacetic Acid (70:30) | researchgate.net |
| Flow Rate | 1.0 ml/min | researchgate.net |
| Detection Wavelength | 225 nm | researchgate.net |
| Retention Time | 4.65 min | researchgate.net |
| Linearity Range | 0.15–0.30 mg/ml | researchgate.net |
| Correlation Coefficient (r²) | 0.9996 | researchgate.net |
| %RSD (Precision) | < 2% | researchgate.net |
Impurity Profiling and Characterization Studies
Impurity profiling is a critical component of drug development and manufacturing, aimed at identifying and quantifying any undesirable chemical entities in the API. chromatographyonline.com For desvenlafaxine, this involves the use of stability-indicating HPLC methods that can separate the drug from its potential process-related impurities and degradation products. ijrpc.com
Forced degradation studies are conducted to generate potential degradation products by exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light. ijrpc.com This helps in understanding the degradation pathways and ensures the analytical method can detect these impurities. A significant degradation product of desvenlafaxine under oxidative stress has been identified as desvenlafaxine N-oxide. ijrpc.com
The development of a robust impurity profiling method often requires screening multiple chromatographic columns and mobile phase conditions to achieve the necessary separation. chromatographyonline.com For desvenlafaxine succinate (B1194679) monohydrate, a C8 stationary phase has been found to provide efficient separation of impurities. ijrpc.com The detection limits for these impurities can be as low as 0.002-0.016%, highlighting the sensitivity of the developed methods. ijrpc.com
Once separated, the impurities can be characterized using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS). researchgate.net This allows for the determination of the molecular weight and fragmentation patterns of the impurities, aiding in their structural elucidation.
The following table presents data from a validation study of an impurity analysis method for desvenlafaxine succinate monohydrate:
| Impurity | Recovery Range (%) |
| Impurity-A | 94.65 - 101.05 |
| Impurity-B | 94.65 - 101.05 |
| Impurity-C | 94.65 - 101.05 |
Data sourced from a study on the quantitative determination of potential impurities in Desvenlafaxine succinate monohydrate. ijrpc.com
Spectroscopic and Diffraction Methods for Structural Elucidation
Spectroscopic and diffraction techniques are indispensable for elucidating the three-dimensional structure and identifying the solid-state forms of desvenlafaxine fumarate (B1241708) monohydrate.
X-ray Powder Diffraction (XRD) and Single-Crystal X-ray Diffraction (SCXRD) for Polymorphic Forms
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit different physicochemical properties. google.com X-ray diffraction is the primary technique for identifying and characterizing these polymorphic forms. researchgate.net
X-ray Powder Diffraction (XRPD) is a rapid and non-destructive technique used to obtain a diffraction pattern that is unique to a specific crystalline form. nih.govamericanpharmaceuticalreview.com It is widely used for routine analysis to confirm the crystalline form of the drug substance and to detect the presence of any crystalline impurities. researchgate.net The XRPD pattern provides information about the packing of molecules in the solid state. americanpharmaceuticalreview.com
Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. nih.govub.edu This technique is essential for determining the absolute structure of a new polymorphic form. nih.gov
Different polymorphic forms of desvenlafaxine succinate have been identified and characterized by their unique XRPD patterns. For example, Form F of desvenlafaxine succinate exhibits characteristic peaks at specific 2θ angles. google.com
The table below shows characteristic XRPD peaks for a specific polymorphic form of desvenlafaxine succinate:
| 2θ Angle (±0.2°) |
| 5.22 |
| 10.14 |
| 10.60 |
| 11.70 |
| 13.06 |
| 14.20 |
| 14.52 |
| 15.04 |
| 16.54 |
| 17.04 |
| 17.48 |
| 19.36 |
| 19.96 |
| 20.68 |
| 21.52 |
| 22.20 |
| 23.22 |
| 23.74 |
| 25.04 |
| 25.74 |
| 26.98 |
| 27.48 |
| 27.78 |
| 28.66 |
| 30.16 |
Characteristic peaks for Form F of crystalline desvenlafaxine succinate. google.com
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the characterization of pharmaceutical compounds by identifying the functional groups present in the molecule. nih.govd-nb.info The FTIR spectrum provides a molecular fingerprint that can be used for identification and to study intermolecular interactions, such as hydrogen bonding. nih.gov
In the context of desvenlafaxine fumarate monohydrate, FTIR can be used to confirm the presence of key functional groups and to investigate potential interactions between the drug and excipients in a formulation. researchgate.net The spectrum of dimethyl fumarate, a related compound, shows characteristic absorption bands that can be assigned to specific molecular vibrations. researchgate.net For instance, the ratio of the Amide I to Amide II absorbance can provide information about the protein's secondary structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
For desvenlafaxine, NMR can be used to confirm its chemical structure and to identify and characterize impurities. jocpr.com The chemical shifts and coupling constants observed in the NMR spectrum are unique to the molecule's structure. It is also a useful tool for studying the mechanisms of drug release from formulations. researchgate.net Furthermore, specialized NMR techniques, such as ¹⁹F NMR, can be employed to study the complexation of fluorine-containing drugs. bioline.org.br
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the structural elucidation and confirmation of this compound. This technique provides a highly sensitive and specific method for determining the molecular weight and fragmentation pattern of the compound, which aids in its unequivocal identification.
In mass spectrometric analysis, this compound, with a molecular weight of 397.45 g/mol , can be identified. nih.govfda.gov The active moiety, desvenlafaxine, has a molecular formula of C16H25NO2. pfizer.com Confirmatory tests, such as gas chromatography/mass spectrometry (GC/MS), are capable of distinguishing desvenlafaxine from other substances like PCP and amphetamine. fda.gov LC-MS/MS methods have been developed for the simultaneous analysis of desvenlafaxine enantiomers in various biological matrices. science.gov
The fragmentation pattern observed in the mass spectrum provides further structural information. For instance, in MS-MS analysis, characteristic fragment ions are produced, which can be used to confirm the identity of the compound. The major active metabolite of venlafaxine (B1195380) is desvenlafaxine (O-desmethylvenlafaxine). pfizer.com
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the solid-state properties of this compound, including its thermal stability, melting point, and the presence of hydrated forms.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC analysis reveals key information about its melting behavior and polymorphic forms. Different polymorphic forms of this compound exhibit distinct thermal profiles. For example, studies have identified multiple polymorphs (Forms I, III, and IV) of this compound, each with characteristic DSC thermograms. google.com
The DSC thermogram of certain crystalline forms of desvenlafaxine succinate, a different salt form, shows endothermic peaks at various temperatures, indicating melting points and potential polymorphic transitions. google.com For instance, one form exhibits an endothermic peak at approximately 121°C and another at around 139°C. google.com While this data pertains to the succinate salt, it highlights the utility of DSC in distinguishing between different solid forms of a drug substance.
Thermogravimetric Analysis (TGA) for Decomposition and Hydration
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is particularly useful for determining the water content in hydrated crystalline forms and assessing the thermal stability of the compound.
For this compound, TGA can quantify the loss of water upon heating, confirming its monohydrate nature. Studies on related compounds, such as different polymorphic forms of desvenlafaxine succinate, have demonstrated the use of TGA to determine the percentage of water loss. For example, one form of desvenlafaxine succinate shows a water loss of about 3.0% to 3.5% between 60°C and 170°C. google.com Another form, a hemihydrate, exhibits a water loss of 1.4% to 2.8% between 60°C and 125°C. google.com TGA studies on rupatadine (B1662895) fumarate have shown no mass decrease in the initial heating stage up to 150°C, with significant mass loss occurring at higher temperatures, indicating decomposition. semanticscholar.org This illustrates how TGA can delineate dehydration from decomposition processes.
| Salt Form | Technique | Key Findings | Reference |
|---|---|---|---|
| Desvenlafaxine Succinate (Form V) | DSC | Endothermic peaks at ~121°C and ~139°C | google.com |
| Desvenlafaxine Succinate (Form V) | TGA | ~3.0-3.5% water loss (60°C - 170°C) | google.com |
| Desvenlafaxine Succinate (Form F - Hemihydrate) | TGA | ~1.4-2.8% water loss (60°C - 125°C) | google.com |
Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy (SEM))
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and particle characteristics of this compound. This analysis is crucial for understanding the physical properties of the drug substance that can influence its processing and formulation into a final dosage form.
SEM analysis can reveal the crystal habit, particle size distribution, and surface texture of the compound. While specific SEM images for this compound are not detailed in the provided context, the technique is widely used in the pharmaceutical industry to characterize active pharmaceutical ingredients. For instance, SEM has been utilized to characterize controlled-release systems containing other drug substances. science.gov
Physico-Chemical Property Assessment for Formulation Science
The physico-chemical properties of this compound are fundamental to the development of a stable and effective pharmaceutical formulation.
pH-Dependent Solubility Profiles
The solubility of this compound is a critical parameter that influences its dissolution rate and subsequent absorption. It is known to be a white to off-white powder that is slightly soluble in water. fda.govfda.gov A key characteristic of desvenlafaxine fumarate is its pH-dependent solubility. fda.govfda.gov The solubility of the desvenlafaxine base increases at lower pH values, with a maximum solubility of 31 mg/mL reported in 0.1N Hydrochloric acid. fda.gov This property is significant for its behavior in the gastrointestinal tract. The octanol:aqueous partition coefficient at pH 7.0 is 0.21. fda.gov
| Solvent/Condition | Solubility | Reference |
|---|---|---|
| Water | Slightly soluble | fda.govfda.gov |
| 0.1N Hydrochloric Acid | 31 mg/mL (for desvenlafaxine base) | fda.gov |
Particle Size Analysis and Distribution
The particle size and particle size distribution (PSD) of an active pharmaceutical ingredient (API) are critical physical characteristics that can significantly influence its behavior during manufacturing and its biopharmaceutical properties. For this compound, these attributes are carefully controlled and analyzed to ensure product consistency and quality. Regulatory documents confirm that the drug substance is analyzed for parameters including particle size to ascertain its suitability for use in the final drug product fda.gov. The analysis is a key component of the Chemistry, Manufacturing, and Controls (CMC) information submitted for regulatory approval fda.govfda.gov. Initial development of the commercial drug Pristiq® involved the fumarate monohydrate salt, where its toxicological profile was established as comparable to the later-marketed succinate salt, indicating the relevance of early-phase physical characterization of the fumarate form fda.gov.
Detailed Research Findings
The particle size of desvenlafaxine and its salts is a crucial factor, particularly for modified or extended-release formulations. The distribution of particles can impact dose uniformity, physical stability, dissolution rates, and potentially bioavailability complexgenerics.org. While specific public data for this compound is limited, research on related desvenlafaxine forms provides insight into the typical particle size ranges and specifications utilized in pharmaceutical development.
For instance, patent literature concerning extended-release formulations of desvenlafaxine base, the active moiety of the salt, specifies micronized particle sizes. The term "micronized" refers to a particle size reduction process, such as milling or grinding, to achieve a desired particle diameter google.com. One such patent provides illustrative data on suitable particle size distributions for desvenlafaxine base intended for tablet manufacturing.
Table 1: Example Particle Size Distribution for Micronized Desvenlafaxine Base This interactive table presents data adapted from patent literature for desvenlafaxine base, which is relevant to understanding the particle characteristics for desvenlafaxine salts. google.com
| Parameter | Value (µm) |
|---|---|
| D(v, 0.1) | 0.862 - 1.01 |
| D(v, 0.5) | 3.593 - 4.297 |
| D(v, 0.9) | 11.322 - 12.767 |
| Specific Surface Area (m²/g) | 2.55 - 2.65 |
D(v, 0.1), D(v, 0.5), and D(v, 0.9) represent the points at which 10%, 50%, and 90% of the particles have a size below the indicated value, respectively.
Further research on modified-release compositions of desvenlafaxine salts establishes general and preferred particle size ranges. This work highlights that controlling the average particle size is essential for achieving the desired drug release profile.
Table 2: General and Preferred Particle Size Ranges for Desvenlafaxine Salts in Modified-Release Formulations This interactive table summarizes findings on the average particle size (mass mean diameter) for desvenlafaxine salts as described in pharmaceutical composition patents. google.com
| Particle Size Specification | Size Range (microns) |
|---|---|
| General Average Particle Size | ~5 to ~120 |
| Preferred Average Particle Size | ~7 to ~100 |
| More Preferred Average Particle Size | ~10 to ~80 |
The importance of the specific salt form on physical properties is also noted. For example, Desvenlafaxine Benzoate is described as having a smaller particle size distribution compared to Desvenlafaxine Succinate, which is considered an advantage for achieving uniform distribution of the drug in the final dosage form google.com. This underscores that the particle characteristics of this compound are unique and critical to its specific formulation development. The relationship between particle flocculation, the resulting particle size distribution, and the drug dissolution rate is a significant factor that can influence in vivo performance complexgenerics.org.
Emerging Research Avenues and Translational Chemical Biology Non Clinical Focus
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of desvenlafaxine (B1082), a crucial serotonin-norepinephrine reuptake inhibitor (SNRI), has been an area of active research, with a focus on developing more efficient and environmentally benign processes. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. In contrast, newer approaches aim to improve yield, purity, and reduce the environmental impact.
One optimized approach for the synthesis of O-desmethylvenlafaxine succinate (B1194679) monohydrate (DVS) involves a five-step reaction sequence. researchgate.net This method, which includes benzyl (B1604629) protection, cyclohexanone (B45756) condensation, deprotection, cyano reduction, dimethylation, and succinic acid salt formation, has demonstrated high yield and purity. researchgate.net Another novel and greener process boasts a high total yield, excellent atomic economy, reduced environmental pollution, and enhanced operational safety. researchgate.net
Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals like desvenlafaxine. researchgate.netdoi.org These principles focus on the use of less hazardous chemicals, renewable feedstocks, and more energy-efficient processes. doi.org For instance, the use of microwave irradiation in organic synthesis can lead to increased reaction yields, reduced formation of by-products, and easier purification. doi.org The development of environmentally friendly technologies is a significant area of study at all stages of the drug discovery process. researchgate.net
The synthesis of desvenlafaxine can also be achieved through the O-dealkylation of venlafaxine (B1195380) using various reagents. portico.org Alternative methods involve the preparation of the fumarate (B1241708) salt of desvenlafaxine. portico.org One patented method describes the preparation of desvenlafaxine and its salts with high purity, requiring minimal use of organic solvents. google.com
The table below outlines some of the reagents and catalysts used in various synthetic approaches for desvenlafaxine.
| Step | Reagent/Catalyst | Purpose | Reference |
| O-dealkylation of Venlafaxine | Sodium dodecanethiolate in PEG 400 | Demethylation | portico.org |
| O-dealkylation of Venlafaxine | Sodium thiophenolate in PEG 400 | Demethylation | portico.org |
| O-dealkylation of Venlafaxine | Lithium tri(sec-butyl)borohydride (L-selectride) | Demethylation | portico.org |
| Debenzylation | Pd/C and 1,4-cyclohexadiene | Transfer hydrogenolysis | portico.org |
| Debenzylation | Ammonium formate (B1220265) and Pd/C | Catalytic transfer hydrogenation | google.com |
Development of Advanced In Vitro and In Vivo Non-Clinical Models for Pharmacological Evaluation
The pharmacological evaluation of desvenlafaxine has been supported by a range of in vitro and in vivo non-clinical models. These models are crucial for understanding the drug's mechanism of action and predicting its efficacy.
In Vitro Models:
Radioligand Binding Assays: These assays, using cells expressing human serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, have been instrumental in determining the binding affinity of desvenlafaxine. researchgate.net Studies have shown that desvenlafaxine has a higher affinity for SERT compared to NET, and a weak affinity for DAT. researchgate.netnih.gov
Reuptake Inhibition Assays: Using Chinese hamster ovary (CHO) cells that express human SERT, NET, and DAT, researchers have quantified the inhibitory effects of desvenlafaxine on neurotransmitter reuptake. frontiersin.org These assays have provided IC50 values, which indicate the concentration of the drug required to inhibit 50% of the reuptake activity. researchgate.netfrontiersin.org
Cell Culture Models: In vitro studies using cultured cells, such as CHO cells and human hepatocytes, have been used to investigate the metabolism of desvenlafaxine and its potential for drug-drug interactions. drugbank.com For example, experiments with transfected HepG2 cells have been used to assess the induction of CYP3A4 by desvenlafaxine.
In Vitro Dissolution Studies: These studies, often using USP apparatus, are important for characterizing the release profile of extended-release formulations of desvenlafaxine succinate monohydrate. scirp.orgsci-hub.se They are also crucial for establishing in vitro-in vivo correlations (IVIVC), which can predict the in vivo performance of a drug based on its in vitro dissolution. sci-hub.se
In Vivo Models:
Animal Models of Depression: Desvenlafaxine has been evaluated in various animal models of depression to predict its antidepressant activity. hres.ca These models have demonstrated the efficacy of desvenlafaxine as a serotonin-norepinephrine reuptake inhibitor. hres.ca
Microdialysis Studies: In vivo microdialysis in rats has been used to measure the extracellular levels of neurotransmitters like norepinephrine and dopamine in specific brain regions, such as the hypothalamus, following the administration of desvenlafaxine. researchgate.net
Pharmacokinetic Studies in Animals: Studies in preclinical species like mice, rats, and dogs have been conducted to understand the absorption, distribution, metabolism, and excretion of desvenlafaxine. These studies often involve the administration of radiolabeled desvenlafaxine to track its fate in the body.
Rabbit Models for Biopharmaceutical Studies: Rabbit models have been utilized to evaluate the in vivo drug release from controlled-release matrix tablets of desvenlafaxine, demonstrating prolonged drug release over 24 hours. scirp.orgresearchgate.net
The development of prodrugs like toludesvenlafaxine, which is converted to desvenlafaxine in the body, represents another avenue of research. frontiersin.orgnih.gov Preclinical studies with toludesvenlafaxine have shown that it can increase the levels of serotonin, norepinephrine, and dopamine in the brain. mdpi.comresearchgate.net
Mechanistic Studies on Long-Term Molecular Effects in Preclinical Systems
Preclinical research into the long-term molecular effects of desvenlafaxine and other antidepressants is crucial for understanding the neurobiological changes that underlie their therapeutic actions. While acute administration can produce some effects, chronic treatment is often necessary to observe significant and lasting changes in neuroplasticity. nih.govmdpi.com
Long-term administration of antidepressants can lead to alterations in gene expression and cell signaling, which are believed to contribute to their therapeutic efficacy. nih.gov Preclinical studies have shown that chronic antidepressant treatment can reverse stress-induced changes in neuroplasticity. mdpi.com
One area of investigation is the effect of long-term desvenlafaxine treatment on blood pressure and lipid metabolism. hres.cae-lactancia.org Preclinical toxicology studies are essential to identify any potential long-term adverse effects. For desvenlafaxine fumarate, no impurities or degradants requiring additional toxicological characterization have been identified. fda.gov
Furthermore, long-term studies have assessed the potential for abuse and the effects of discontinuation. Preclinical and clinical trials have not indicated drug-seeking behavior with desvenlafaxine. hres.cahres.ca
The development of prodrugs like toludesvenlafaxine (also known as ansofaxine) has opened new avenues for mechanistic studies. Long-term administration of this compound in preclinical models has been shown to increase levels of all three major monoamines—serotonin, norepinephrine, and particularly dopamine—to a greater extent than desvenlafaxine alone. mdpi.comresearchgate.net This suggests a potentially broader mechanism of action and has been linked to a more rapid onset of antidepressant-like effects in preclinical tests. mdpi.com Studies have also pointed to epigenetic mechanisms, such as the reduction of hypermethylation of the oxytocin (B344502) receptor gene, as a potential pathway for the long-term effects of toludesvenlafaxine. mdpi.com
Comparative Chemical and Pharmacological Profiles with Other Selective Neurotransmitter Reuptake Inhibitors
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) and is the major active metabolite of venlafaxine. drugbank.comnih.gov Its pharmacological profile is characterized by a greater selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET). nih.govnih.gov
In vitro studies have demonstrated that desvenlafaxine has a 10-fold higher selectivity for serotonin reuptake inhibition compared to norepinephrine reuptake inhibition, a profile similar to duloxetine. nih.govnih.gov This is in contrast to its parent compound, venlafaxine, which has a 30-fold higher affinity for SERT than NET. nih.govpsychscenehub.com Milnacipran, another SNRI, exhibits nearly equal potency for both serotonin and norepinephrine reuptake inhibition, while levomilnacipran (B1675123) shows a preference for norepinephrine reuptake inhibition. nih.govpsychscenehub.com
Unlike some other antidepressants, desvenlafaxine has weak or no significant affinity for muscarinic, histaminergic, or α1-adrenergic receptors, which generally translates to a more favorable side effect profile regarding sedation and anticholinergic effects. drugbank.comhres.canih.gov It also does not have monoamine oxidase inhibitory activity. nih.govsrrjournals.com
The metabolism of desvenlafaxine is another key differentiator. It is primarily metabolized through conjugation by UGT enzymes, with only minor involvement of the CYP450 system (specifically CYP3A4). drugbank.compsychopharmacologyinstitute.com This contrasts with venlafaxine, which is primarily metabolized by CYP2D6. drugbank.com The minimal reliance of desvenlafaxine on the CYP2D6 pathway reduces the potential for drug-drug interactions with medications that are metabolized by or inhibit this enzyme. drugbank.comnih.gov
The following table provides a comparative overview of the chemical and pharmacological properties of desvenlafaxine and other selective neurotransmitter reuptake inhibitors.
| Feature | Desvenlafaxine | Venlafaxine | Duloxetine | Milnacipran | Levomilnacipran | Sertraline (SSRI) |
| Drug Class | SNRI | SNRI | SNRI | SNRI | SNRI | SSRI |
| SERT:NET Affinity Ratio | 10:1 psychscenehub.com | 30:1 psychscenehub.com | 10:1 psychscenehub.com | 1:1 psychscenehub.com | 1:2 psychscenehub.com | High selectivity for SERT srrjournals.com |
| Dopamine Reuptake Inhibition | Weak researchgate.netnih.gov | Weak, more at higher doses psychscenehub.com | Weak nih.gov | No significant effect nih.gov | - | Minor inhibitory effect srrjournals.com |
| Receptor Affinities (Muscarinic, Histaminergic, α1-adrenergic) | No significant affinity drugbank.comhres.ca | No significant affinity psychscenehub.com | - | - | - | Little affinity srrjournals.com |
| Primary Metabolism Pathway | UGT conjugation drugbank.com | CYP2D6 drugbank.com | - | - | - | - |
| Active Metabolite | Is an active metabolite of venlafaxine nih.gov | O-desmethylvenlafaxine (desvenlafaxine) psychscenehub.com | - | - | - | - |
Q & A
Basic Research Questions
Q. How to design controlled-release matrix tablets for Desvenlafaxine fumarate monohydrate to optimize pharmacokinetic profiles?
- Methodological Answer : Utilize hydrophilic polymers such as hydroxypropyl methyl cellulose (HPMC K100M) and sodium carboxymethyl cellulose (Blanose) as matrix builders. Optimize granulation via spray-drying to ensure uniform drug distribution. Validate in vitro release kinetics using USP dissolution apparatus (e.g., paddle method at 50 rpm in pH 6.8 buffer) and correlate with in vivo absorption using pharmacokinetic parameters (Cmax, Tmax, AUC) in animal models .
Q. What are the key considerations in selecting analytical methods for determining the solubility of this compound across different pH levels?
- Methodological Answer : Employ pH-dependent solubility profiling using shake-flask or potentiometric titration methods. Account for salt formation effects, particularly below pH 6, where discrepancies between predicted (e.g., Chemaxon’s logS model) and experimental solubility values may arise due to protonation states. Validate results with high-performance liquid chromatography (HPLC) using ion-pair reagents like sodium 1-decanesulfonate for enhanced detection .
Q. What methodologies are recommended for synthesizing this compound with high purity and yield?
- Methodological Answer : Optimize the Eschweiler-Clarke reaction for reductive alkylation using dimethylamine and cyclohexanone. Purify intermediates via recrystallization from ethanol-water mixtures. Confirm crystallinity and hydrate stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor reaction progress with <sup>1</sup>H NMR and HR-MS to ensure minimal impurity formation .
Advanced Research Questions
Q. How can researchers characterize and differentiate polymorphic forms of this compound using crystallographic techniques?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve hydrogen-bonding networks (N–H⋯O, O–H⋯O) and confirm hydrate stoichiometry. Compare torsion angles of nitro groups in co-crystallized carboxylic acids (e.g., 3,5-dinitrobenzoate) to distinguish polymorphs. Use powder X-ray diffraction (PXRD) and solid-state NMR to validate batch consistency .
Q. What experimental approaches address discrepancies between controlled clinical trials and real-world effectiveness studies of Desvenlafaxine?
- Methodological Answer : Conduct observational studies with longitudinal designs to account for heterogeneity in patient populations (e.g., comorbidities, adherence). Apply propensity score matching to minimize confounding variables. Use mixed-effects models to analyze response rates, adjusting for baseline severity (e.g., Montgomery-Åsberg Depression Rating Scale scores). Compare outcomes with meta-analyses of randomized trials to identify efficacy gaps .
Q. What strategies mitigate intellectual property challenges in developing novel polymorphs of this compound?
- Methodological Answer : Document exhaustive polymorph screening (e.g., solvent-drop grinding, high-throughput crystallization) to establish non-obviousness. Use differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to demonstrate distinct physicochemical properties (e.g., hygroscopicity, thermal stability). Reference precedents like Desvenlafaxine and Sitagliptin litigation, emphasizing unpredictable crystallization outcomes to counter obviousness claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
